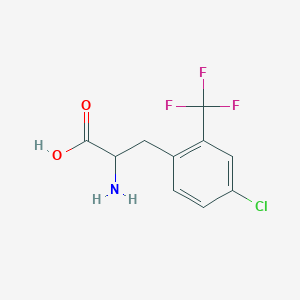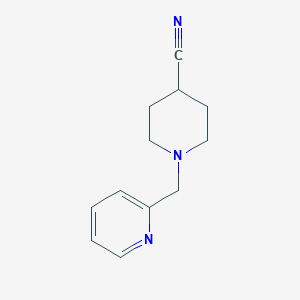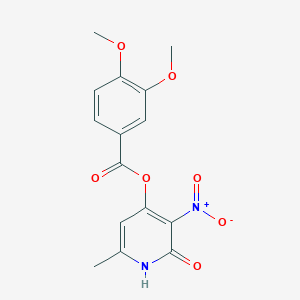
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological effects.
Mécanisme D'action
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272 works by stimulating the activity of sGC, an enzyme that plays a key role in the regulation of blood vessel tone and inflammation. When sGC is activated by this compound 41-2272, it produces cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and inhibits inflammation.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote vasodilation, reduce inflammation, and inhibit the proliferation of cancer cells. It has also been shown to improve cardiac function and reduce blood pressure in animal models of pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of sGC in various biological processes. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several potential future directions for research on (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272. One area of interest is the potential use of this compound 41-2272 in the treatment of pulmonary hypertension. Another area of interest is the potential use of this compound 41-2272 in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, further research is needed to fully understand the long-term effects of this compound 41-2272 on various biological processes.
Méthodes De Synthèse
The synthesis of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272 involves several steps, starting with the reaction of 2,3-dichlorobenzonitrile with 4-butoxy-3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-butoxy-3-methoxyphenyl)-2,3-dichlorobenzonitrile. This intermediate is then reacted with propargylamine and a copper catalyst to form this compound.
Applications De Recherche Scientifique
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including vasodilation, anti-inflammatory activity, and anti-proliferative effects on cancer cells. It has also been studied for its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.
Propriétés
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-3-4-10-28-18-9-8-14(12-19(18)27-2)11-15(13-24)21(26)25-17-7-5-6-16(22)20(17)23/h5-9,11-12H,3-4,10H2,1-2H3,(H,25,26)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBTUNFGDHGONN-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)





![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)


![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)

![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)